molecular formula C12H12N2O2S B270136 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

Cat. No. B270136
M. Wt: 248.3 g/mol
InChI Key: IPUCXZCFBHAEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is not fully understood. However, it has been suggested that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone has been found to exhibit biochemical and physiological effects in various studies. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. This makes it a useful tool for studying metal ion homeostasis in cells. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone. One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to explore its potential as a therapeutic agent for cancer. Additionally, more studies are needed to understand its mechanism of action and to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone can be achieved through a multistep process involving the reaction of 4-methylbenzenethiol with ethyl bromoacetate in the presence of sodium hydride to form an intermediate. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product.

Scientific Research Applications

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone has been extensively studied in scientific research due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

Product Name

1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

1-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C12H12N2O2S/c1-8-3-5-10(6-4-8)11-13-14-12(16-11)17-7-9(2)15/h3-6H,7H2,1-2H3

InChI Key

IPUCXZCFBHAEHS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C

Origin of Product

United States

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